Phenethicillin potassium
Overview
Description
Phenethicillin potassium salt, also known as α-Phenoxyethylpenicillinic acid potassium salt, is a penicillin antibiotic. It is a derivative of penicillin and is used internationally for its antibacterial properties. The compound has a molecular formula of C17H19N2O5SK and a molecular weight of 402.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethicillin potassium salt is synthesized through the reaction of penicillin with phenoxypropionic acid. The reaction involves the formation of an amide bond between the penicillin core and the phenoxypropionic acid. The reaction is typically carried out in an aqueous medium with the presence of a base such as potassium hydroxide to facilitate the formation of the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound salt involves large-scale synthesis using similar reaction conditions. The process includes the purification of the product through crystallization and filtration to obtain a high-purity compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Phenethicillin potassium salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions, leading to the breakdown of the β-lactam ring and loss of antibacterial activity.
Oxidation: this compound salt can be oxidized, although this is less common in typical usage conditions.
Substitution: The phenoxy group can undergo substitution reactions, although these are not typically utilized in its pharmaceutical applications.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Leads to the formation of penicilloic acid derivatives.
Oxidation: Can form various oxidized products, depending on the conditions.
Substitution: Results in substituted phenethicillin derivatives.
Scientific Research Applications
Phenethicillin potassium salt is used in various scientific research applications, including:
Chemistry: As a model compound for studying β-lactam antibiotics and their reactivity.
Biology: In studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: As an antibacterial agent for treating infections caused by susceptible bacteria.
Industry: In the production of pharmaceutical formulations and as a reference standard in quality control.
Mechanism of Action
Phenethicillin potassium salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Phenethicillin potassium salt is similar to other penicillin antibiotics, such as:
Penicillin V: Known as phenoxymethylpenicillin, it is more stable in acidic conditions and is often used for oral administration.
Ampicillin: A broader-spectrum penicillin that is effective against a wider range of bacteria.
Uniqueness
This compound salt is unique in its specific structure, which includes a phenoxyethyl group. This structural modification provides it with distinct pharmacokinetic properties and a specific spectrum of antibacterial activity .
Properties
CAS No. |
132-93-4 |
---|---|
Molecular Formula |
C17H20KN2O5S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H20N2O5S.K/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/t9?,11-,12+,15-;/m1./s1 |
InChI Key |
QBCUDVOPGODQCL-DVLYDCSHSA-N |
Isomeric SMILES |
CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3.[K] |
SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+] |
Canonical SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3.[K] |
Appearance |
Solid powder |
Color/Form |
White crystalline solid |
132-93-4 | |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
DECOMP AT 230-232 °C. /DL-FORM/ VERY RESISTANT TO DECOMP IN ACIDIC SOLN. MODERATELY HYGROSCOPIC. |
solubility |
Very soluble in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,3-dimethyl-7-oxo-6-(2-phenoxypropionamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate Broxil Chemipen Maxipen Optipen penicillin, phenoxyethyl Pensig phenethicillin phenethicillin, (2S-(2alpha,5alpha,6beta(R*)))-isomer phenethicillin, (2S-(2alpha,5alpha,6beta))-isomer phenethicillin, (2S-(2alpha,5alpha,6beta,(S*)))-isomer phenethicillin, monopotassium salt, (2s-(2alpha,5alpha,6beta(R*)))-isomer phenethicillin, monopotassium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer phenethicillin, monosodium salt, (2S-(2alpha,5alpha,6beta))-isomer potassium phenethicillin Syncillin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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